molecular formula C10H6Cl2 B14410026 1,5-Dichloroazulene CAS No. 81971-07-5

1,5-Dichloroazulene

Katalognummer: B14410026
CAS-Nummer: 81971-07-5
Molekulargewicht: 197.06 g/mol
InChI-Schlüssel: WDGVVXPRHQOHAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is notable for its non-alternant structure, which contributes to its unique electronic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloroazulene can be synthesized through various methods. One common approach involves the chlorination of azulene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the 1 and 5 positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloroazulene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.

    Cycloaddition Reactions: The azulene ring can engage in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide in methanol, which facilitates the replacement of chlorine atoms.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

    Cycloaddition: Dienes and dienophiles are often used in cycloaddition reactions under thermal or photochemical conditions.

Major Products Formed

    Substitution Products: Various substituted azulenes, depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of azulene, such as azulenequinones.

    Cycloaddition Products:

Wissenschaftliche Forschungsanwendungen

1,5-Dichloroazulene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dichloroazulene: Another chlorinated derivative of azulene, differing in the positions of chlorine substitution.

    5,6-Dichloroazulene: Similar in structure but with chlorine atoms at the 5 and 6 positions.

Uniqueness

1,5-Dichloroazulene is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Eigenschaften

CAS-Nummer

81971-07-5

Molekularformel

C10H6Cl2

Molekulargewicht

197.06 g/mol

IUPAC-Name

1,5-dichloroazulene

InChI

InChI=1S/C10H6Cl2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12/h1-6H

InChI-Schlüssel

WDGVVXPRHQOHAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC=C(C2=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.